what are the chemical properties of AB-005 Azepane Isomer-D4
what are the chemical properties of AB-005 Azepane Isomer-D4
The following technical guide details the chemical properties, analytical applications, and handling protocols for AB-005 Azepane Isomer-D4 , a deuterated internal standard used in the forensic analysis of synthetic cannabinoids.
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Executive Summary
AB-005 Azepane Isomer-D4 is a stable isotope-labeled derivative of the synthetic cannabinoid AB-005 Azepane Isomer . It serves as a critical internal standard (IS) for the quantification of AB-005 related analogs in biological matrices (blood, urine, hair) using LC-MS/MS.
The non-deuterated parent, AB-005 Azepane Isomer , is a structural isomer of AB-005 where the piperidine ring is expanded to a seven-membered azepane ring. This structural modification alters the metabolic profile and chromatographic retention, necessitating precise analytical differentiation.[1] The -D4 label typically indicates the incorporation of four deuterium atoms, providing a mass shift (+4 Da) that eliminates cross-talk with the analyte’s natural isotopes while retaining identical chromatographic behavior.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Nomenclature & Structure[2]
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Systematic Name (IUPAC): methanone-d4
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Note: The position of the azepane attachment (2-yl vs 3-yl) can vary in "azepane isomers" of synthetic cannabinoids. The 3-yl isomer is the most common byproduct/analog in this class (related to AM-1220 azepane isomer). The D4 labeling typically occurs on the indole ring (positions 4, 5, 6,[1] 7) or the tetramethylcyclopropyl moiety.[5][6]
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Molecular Formula: C
H D N O -
Molecular Weight: 356.54 g/mol (Calculated for D4)
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CAS Number (Unlabeled): 1445751-74-5[4]
Key Properties Table
| Property | Value / Description |
| Physical State | Crystalline Solid |
| Color | White to Off-White |
| Solubility | DMF (~10 mg/mL), DMSO (~10 mg/mL), Ethanol (~1 mg/mL) |
| LogP (Predicted) | ~5.5 - 6.5 (Highly Lipophilic) |
| pKa (Predicted) | ~9.0 (Tertiary amine on azepane ring) |
| Storage Stability | ≥ 2 years at -20°C (Protect from light/moisture) |
| Isotopic Purity | ≥ 99% Deuterated forms (d4) |
Structural Analysis & Isotopic Labeling
The utility of AB-005 Azepane Isomer-D4 relies on its structural fidelity to the target analyte combined with a distinct mass signature.
Deuterium Incorporation Strategy
While N-methyl-D3 standards are common, a D4 standard implies labeling on a stable aromatic or cyclic core to prevent back-exchange of deuterium with solvent protons.
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Indole-D4 Labeling: Deuterium is incorporated at positions 4, 5, 6, and 7 of the indole ring.[1] This is chemically robust and resistant to metabolic scrambling during extraction.
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Mass Shift: The [M+H]+ precursor ion shifts from m/z 353.2 (unlabeled) to m/z 357.2 (D4).
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the fragmentation logic used in MS analysis.
Figure 1: Structural components and fragmentation logic for AB-005 Azepane Isomer-D4.
Analytical Protocol: LC-MS/MS Quantification
This protocol outlines the use of AB-005 Azepane Isomer-D4 as an Internal Standard (IS).
Sample Preparation (Liquid-Liquid Extraction)
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Aliquot: Transfer 200 µL of biological matrix (whole blood/urine) to a borosilicate glass tube.
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IS Addition: Spike with 20 µL of AB-005 Azepane Isomer-D4 working solution (100 ng/mL in methanol). Vortex for 10 seconds.[8]
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Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.0) to ensure the tertiary amine is uncharged (free base form) for optimal extraction.
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Extraction: Add 1.5 mL of Chlorobutane:Ethyl Acetate (9:1) . Cap and rotate for 10 minutes.
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Reasoning: The high lipophilicity (LogP > 5) requires non-polar solvents. Ethyl acetate improves recovery of the slightly more polar metabolites.
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Separation: Centrifuge at 3,500 rpm for 5 minutes. Transfer the organic (upper) layer to a clean tube.
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Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 A:B).
LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).[1]
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Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 8 minutes. (Azepane isomers typically elute slightly later than their piperidine counterparts due to ring expansion increasing hydrophobicity).
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| AB-005 Azepane Isomer | 353.2 | 125.1 | 227.1 | 25 / 35 |
| AB-005 Azepane Isomer-D4 | 357.2 | 129.1 | 231.1 | 25 / 35 |
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Interpretation:
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Product Ion 129.1: Corresponds to the deuterated tetramethylcyclopropyl acylium ion (if label is on the ring) OR the deuterated indole fragment. Note: If D4 is on the indole, the 125 fragment (cyclopropyl) remains 125, while the indole-containing fragment shifts.
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Correction: If D4 is on the Indole ring, the cleavage of the carbonyl bond typically yields a tetramethylcyclopropyl cation (m/z 125) and an indole-azepane neutral loss , or vice versa.
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Self-Validating Check: Verify the label position. If D4 is Indole-labeled, the m/z 125 ion (cyclopropyl ring) will not shift. The m/z 227 ion (Indole+Azepane) will shift to 231 .
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Recommended IS Transition:357.2 -> 231.1 (Indole-Azepane-D4 core).
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Metabolic Fate & Toxicology[2]
Understanding the metabolism of the azepane isomer is crucial for identifying the correct window of detection.
Metabolic Pathway Diagram
The azepane ring is susceptible to oxidative metabolism similar to the piperidine ring in AB-005, but with distinct regioselectivity.
Figure 2: Primary metabolic pathways for AB-005 Azepane Isomer.
Toxicology Implications[2]
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CB2 Selectivity: The tetramethylcyclopropyl group generally confers high selectivity for the CB2 receptor, potentially reducing psychoactive potency compared to naphthyl-indoles (JWH-018), but the azepane modification's effect on affinity is less characterized.
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Cross-Reactivity: The azepane isomer is often an impurity or byproduct in the synthesis of AB-005. Its presence in biological samples can serve as a marker for the specific synthetic route used by clandestine labs (e.g., ring expansion of piperidine precursors).[1]
Handling & Safety Protocols
Storage & Stability[2]
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Temperature: Store neat standard at -20°C .
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Solvent: Working solutions in Methanol or Acetonitrile are stable for 3 months at -20°C. Avoid protic solvents (water/alcohols) for long-term storage of the neat solid to prevent potential deuterium exchange (though aromatic D4 is highly stable).
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Container: Amber glass vials to prevent UV-induced isomerization of the indole double bonds.
Safety Data (GHS)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H336: May cause drowsiness or dizziness (Cannabimimetic effects).
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PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]
References
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Cayman Chemical. (2023). AB-005 Azepane Isomer Product Information. Retrieved from
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Uchiyama, N., et al. (2013).[1] Identification of the cannabimimetic AM-1220 and its azepane isomer in a research chemical. Forensic Toxicology. Retrieved from
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). Synthetic cannabinoids in Europe – a review. Retrieved from
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Toronto Research Chemicals. (2023). AB-005 Azepane Isomer-D4 Product Data. Retrieved from
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Diao, X., & Huestis, M. A. (2019).[1] New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. Retrieved from
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- 4. scbt.com [scbt.com]
- 5. Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice - PMC [pmc.ncbi.nlm.nih.gov]
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